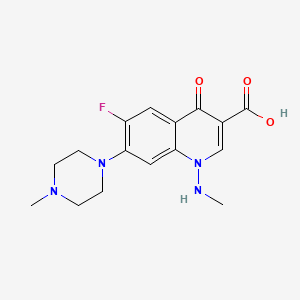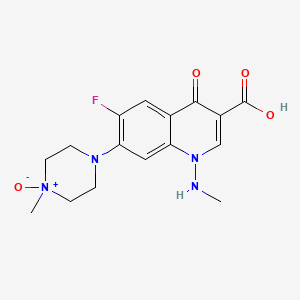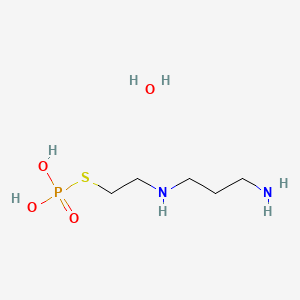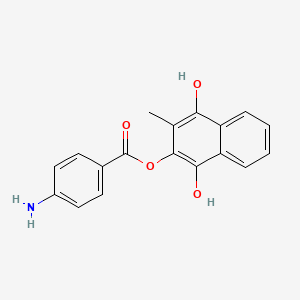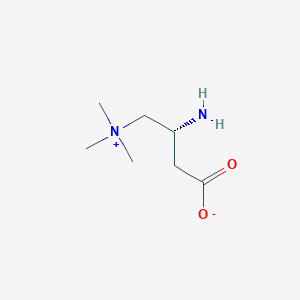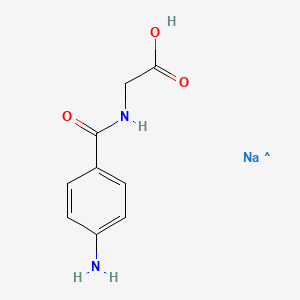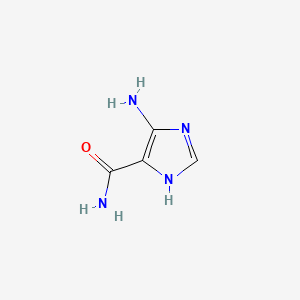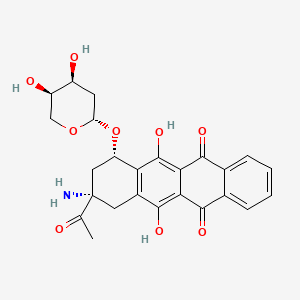
Amrubicin
描述
Amrubicin is a third-generation synthetic anthracycline . It’s currently in development for the treatment of small cell lung cancer . It was approved and launched for sale in Japan in 2002 based on Phase 2 efficacy data in both SCLC and NSCLC . Since January 2005, Amrubicin has been marketed by Nippon Kayaku, a Japanese pharmaceutical firm focused on oncology .
Synthesis Analysis
Amrubicin is a novel synthetic 9-aminoanthracycline derivative . It is converted enzymatically to its C-13 hydroxy metabolite, amrubicinol, whose cytotoxic activity is 10–100 times that of amrubicin . The synthetic pathways of amrubicin preferably employ an anthracycline compound as a starting material . The methods of synthesis include a glycosylation reaction whereby an algycon of amrubicin or structural analog thereof is glycosylated to produce the final product .
Molecular Structure Analysis
The molecular formula of Amrubicin is C25H25NO9 . The average molecular weight is 483.473 Da . The structure of Amrubicin includes 5 defined stereocentres .
Chemical Reactions Analysis
Amrubicin has been associated with several adverse reactions. These include interstitial lung disease , neutropenia, thrombocytopenia, and diarrhoea . These reactions were manageable and included grade 3 neutropenia and thrombocytopenia, grade 4 anaemia, grade 2 alopecia, and grade 1 nausea and anorexia .
Physical And Chemical Properties Analysis
The physical and chemical properties of Amrubicin include a molecular formula of C25H25NO9 and an average molecular weight of 483.473 Da . More detailed physical and chemical properties may be available from specialized databases or scientific literature.
科学研究应用
Second-Line Treatment for SCLC
Amrubicin is used as a second-line treatment for patients with SCLC who have relapsed after first-line chemotherapy. Studies have shown that Amrubicin can be effective in this context, providing a potential option for patients who have limited treatment choices .
Combination with Immune Checkpoint Inhibitors
Recent research indicates that Amrubicin’s efficacy remains unchanged even when used after treatment with immune checkpoint inhibitors, which are a class of drugs that help the immune system recognize and attack cancer cells . This suggests that Amrubicin could be safely integrated into more complex treatment regimens involving immunotherapy.
Treatment Efficacy Evaluation
The Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 is utilized to determine the overall response rate and disease control rate when using Amrubicin in clinical trials . This standardization helps in assessing the drug’s effectiveness across different studies.
Safety Profile Assessment
The safety and adverse effects of Amrubicin are closely monitored, especially when used as a second-line treatment. Studies have not reported an increase in adverse events when Amrubicin is administered after immune checkpoint inhibitors, indicating a manageable safety profile .
作用机制
Target of Action
Amrubicin is a third-generation synthetic anthracycline . Its primary target is DNA topoisomerase II , an enzyme that plays a crucial role in DNA replication and transcription .
Mode of Action
Amrubicin interacts with its target, DNA topoisomerase II, by forming complexes with DNA via intercalation between base pairs . It inhibits the enzyme’s activity by stabilizing the DNA-topoisomerase II complex, which prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II catalyzes . This interaction results in double-stranded DNA breaks .
Biochemical Pathways
Amrubicin is converted enzymatically to its C-13 hydroxy metabolite, amrubicinol . This conversion is a major pathway of anthracycline metabolism and involves the reduction of the C-13 carbonyl group to a hydroxyl group by carbonyl reductase . Amrubicinol is the active form of the drug and its cytotoxic activity is 10–100 times that of amrubicin .
Pharmacokinetics
Amrubicin is administered intravenously at doses of 30, 35, or 40 mg/m² on three consecutive days every 3 weeks . The area under the plasma concentration versus time curve (AUC) for amrubicin and that for amrubicinol increases with the amrubicin dose . The clearance of amrubicinol is significantly correlated with grade 4 neutropenia . Urinary excretion of amrubicin and amrubicinol after ingestion of amrubicin accounts for 2.7% to 19.6% of the administered dose .
Result of Action
Amrubicin promotes cell growth inhibition by stabilizing protein-DNA complexes followed by double-stranded DNA breaks . This leads to DNA damage, G2-M cell cycle arrest, and apoptosis in both doxorubicin-sensitive and doxorubicin-resistant lines . Several classes of genes are significantly and uniquely regulated following amrubicin treatment .
Action Environment
The action of Amrubicin is influenced by the tumor microenvironment. Its efficacy is retained in doxorubicin-resistant tumor cell lines and several drug-resistant human ovarian and breast tumor explants . The cellular retention of amrubicin is likely a result of rapid influx due to its high intrinsic permeability and lipophilic properties . This may explain why amrubicin overcomes pleiotropic drug resistance .
安全和危害
When handling Amrubicin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
属性
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3/t14-,15+,16-,17-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZITPJGSQKZMX-XDPRQOKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
not soluble in water, but soluble in DMSO | |
| Record name | Amrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
As an anthracycline, amrubicin has antimitotic and cytotoxic activity through a variety of mechanisms of action. Amrubicin is found to form complexes with DNA via intercalation between base pairs, and it inhibits topoisomerase II enzyme activity by stabilizing the DNA-topoisomerase II complex, which prevents the re-ligation portion of the ligation-religation reaction that topoisomerase II normally catalyzes. Topoisomerase II is an enzyme located in the nucleus that regulates DNA structure through double-strand breakage and re-ligation, therefore modulating DNA replication and transcription. Inhibition of the enzyme leads to inhibition of DNA replication and halt cell growth with an arrest of the cell cycle occurring at the G2/M phase. The mechanism by which amrubicin inhibits DNA topoisomerase II is believed to be through stabilization of the cleavable DNA–topo II complex, ending in re-ligation failure and DNA strand breakage. DNA damage triggers activation of caspase-3 and -7 and cleavage of the enzyme PARP (Poly ADP ribose polymerase), leading to apoptosis and a loss of mitochondrial membrane potential. Amrubicin, like all anthracyclines, intercalates into DNA and produces reactive oxygen free radicals via interaction with NADPH, which causes cell damage. Compared with doxorubicin, another member of the anthracycline drug class, amrubicin binds DNA with a 7-fold lower affinity and therefore, higher concentrations of amrubicin are necessary to promote DNA unwinding. | |
| Record name | Amrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
110267-81-7 | |
| Record name | Amrubicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110267-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110267817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMRUBICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93N13LB4Z2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
172-174 | |
| Record name | Amrubicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Amrubicin and how does it differ from other anthracyclines?
A: Amrubicin [(7S,9S)-9-acetyl-9-amino-7-[(2-deoxy-β-d-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-napthacenedione hydrochloride] is a fully synthetic, third-generation anthracycline that acts as a potent topoisomerase II inhibitor. [] Unlike other clinically used anthracyclines, which are produced by fermentation or semi-synthesis, Amrubicin is completely synthetic. [] Structurally, it is distinguished by an amino group at the 9-position and a unique sugar moiety. [] A key advantage of Amrubicin is its reduced cardiotoxicity compared to other anthracyclines like doxorubicin. [, ]
Q2: How does Amrubicin interact with its target and what are the downstream effects?
A: Amrubicin, along with its active metabolite Amrubicinol, exerts its cytotoxic effects by stabilizing a topoisomerase II-mediated cleavable complex. [, ] This stabilization leads to the formation of DNA-protein complexes and double-strand DNA breaks, ultimately inhibiting DNA transcription and replication. [, ] These events ultimately trigger cell cycle arrest and apoptosis in cancer cells. [, ]
Q3: What is Amrubicinol and what is its role in the activity of Amrubicin?
A: Amrubicinol is the C-13 hydroxy metabolite of Amrubicin, formed through enzymatic conversion. [, ] It exhibits significantly higher cytotoxicity than Amrubicin, ranging from 5 to 200 times more potent in various studies. [, , ] Amrubicinol plays a crucial role in the antitumor activity of Amrubicin, as it achieves higher concentrations in tumor tissues compared to normal tissues. [, ]
Q4: Does the presence of cisplatin affect the metabolism of Amrubicin and Amrubicinol?
A: In vitro studies where human liver microsomes and cytosol were pre-incubated with cisplatin showed no significant alteration in the metabolic rates of both Amrubicin and Amrubicinol. [] This suggests that cisplatin does not appear to interfere with the metabolic pathways of these two compounds. []
Q5: What are the known mechanisms of resistance to Amrubicin?
A: One identified mechanism of resistance involves the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). [] NQO1 metabolizes Amrubicinol into an inactive compound, and its expression level correlates inversely with Amrubicinol cytotoxicity. [] Cell lines with higher NQO1 expression exhibit greater resistance to Amrubicinol. [] This suggests that NQO1 levels could potentially serve as a predictive biomarker for Amrubicin response. []
Q6: What is the role of the C609T polymorphism in NQO1 in Amrubicin resistance?
A: Studies have shown that cell lines homozygous for the NQO1 609T allele display significantly lower NQO1 protein expression and heightened sensitivity to Amrubicinol compared to those with other genotypes. [] This suggests that the C609T single-nucleotide polymorphism in the NQO1 gene could be a potential predictive biomarker for response to Amrubicin treatment. []
Q7: How does Amrubicin compare to other chemotherapeutic agents in terms of efficacy?
A: In vitro studies have demonstrated that Amrubicin, in combination with Akt-suppressing agents such as LY294002, gefitinib, and erlotinib, exhibits synergistic growth inhibition in K-ras mutation-harboring lung adenocarcinoma cells. [] This synergistic effect was not observed with other chemotherapeutic agents like cisplatin, pemetrexed, or paclitaxel. []
Q8: What are the potential benefits of combining Amrubicin with EGFR tyrosine kinase inhibitors (EGFR-TKIs)?
A: Research suggests that combining Amrubicin with EGFR-TKIs like gefitinib and erlotinib could be a promising treatment strategy for lung cancer with wild-type EGFR and K-ras mutations. [] EGFR-TKIs suppress Akt activity at clinically achievable concentrations and demonstrate synergistic effects when combined with Amrubicin in K-ras mutated cells. []
Q9: Are there any clinical trial data supporting the efficacy of Amrubicin in cancer treatment?
A9: Yes, numerous clinical trials have explored the efficacy and safety of Amrubicin in various cancer types.
- Metastatic Breast Cancer (MBC): A phase I/II trial investigating Amrubicin as second- or third-line therapy for HER2-negative MBC reported an overall response rate of 21% and a median progression-free survival of 4 months. [] The study also found that the treatment was generally well tolerated, with myelosuppression being the most common grade 3/4 toxicity. []
Q10: What are the common side effects and toxicities associated with Amrubicin?
A: The primary toxicity associated with Amrubicin is myelosuppression, particularly neutropenia. [, , , , , , , , ] Other hematological toxicities include leukopenia, anemia, and thrombocytopenia. [, , , , , , , ] Non-hematological side effects can include anorexia, asthenia, hyponatremia, and nausea. [] Importantly, unlike other anthracyclines, Amrubicin exhibits minimal cardiotoxicity in clinical studies and preclinical models. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



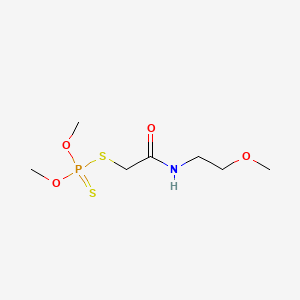
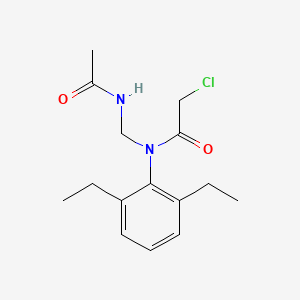
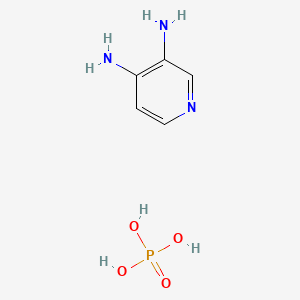
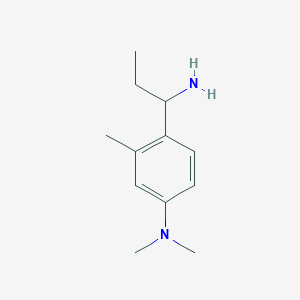
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)
